2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide
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Overview
Description
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the ethoxyphenyl group, and subsequent functionalization to introduce the sulfanyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with sulfanyl and carboxamide groups. Examples include:
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide .
- N-(4-ethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
Uniqueness
What sets 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-4-29-20-12-10-18(11-13-20)21(27)15-30-24-22(16(2)14-17(3)25-24)23(28)26-19-8-6-5-7-9-19/h5-14H,4,15H2,1-3H3,(H,26,28) |
InChI Key |
JITRKKHVLGAGGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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